N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound featuring a unique combination of functional groups, including morpholine, nitrophenyl, piperazine, and benzodioxine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the condensation of morpholine with nitrobenzene derivatives, followed by reduction and acylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Morpholine derivatives: Such as N-Formylmorpholine and N-(4-morpholinyl)benzamide.
Nitrophenyl derivatives: Such as 4-nitrophenylmorpholine.
Piperazine derivatives: Such as N-(4-nitrophenyl)piperazine
Uniqueness
The uniqueness of N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O6S/c30-23(17-1-4-21-22(15-17)35-14-13-34-21)25-24(36)28-7-5-26(6-8-28)18-2-3-19(29(31)32)20(16-18)27-9-11-33-12-10-27/h1-4,15-16H,5-14H2,(H,25,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMGELFGSAHWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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